molecular formula C18H13F3N2OS B2482897 Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether CAS No. 478030-30-7

Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether

Cat. No.: B2482897
CAS No.: 478030-30-7
M. Wt: 362.37
InChI Key: BNIVKJSVFNPEBZ-UHFFFAOYSA-N
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Description

Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether (CAS 321432-99-9) is a pyrimidine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring and a phenylsulfanyl (-S-C₆H₅) substituent at the 4-position of the pyrimidine core. Its molecular formula is C₁₇H₁₂F₃N₃OS, with a molar mass of 363.36 g/mol . It is primarily utilized as a molecular building block in pharmaceutical and agrochemical research, particularly in kinase inhibitor development due to pyrimidine’s role in mimicking purine interactions .

Properties

IUPAC Name

5-methoxy-4-phenylsulfanyl-2-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c1-24-15-11-22-16(12-6-5-7-13(10-12)18(19,20)21)23-17(15)25-14-8-3-2-4-9-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIVKJSVFNPEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Pyrimidine Core Functionalization

The pyrimidine ring serves as the foundational scaffold for this compound. Two primary strategies dominate its synthesis: (1) stepwise construction of the heterocyclic ring with pre-installed substituents and (2) post-functionalization of a preformed pyrimidine core.

Cyclocondensation Approaches

The most efficient route involves cyclocondensation of 1,3-dicarbonyl precursors with amidines or thioureas. For example, reacting 3-(trifluoromethyl)phenylacetamide with ethyl 3-oxo-3-phenylpropanoate in the presence of ammonium acetate yields 2-[3-(trifluoromethyl)phenyl]-4-hydroxypyrimidine-5-carboxylate. This intermediate is pivotal for subsequent sulfanylation and etherification.

Suzuki-Miyaura Coupling for Aryl Group Introduction

The 3-(trifluoromethyl)phenyl group at position 2 is often introduced via palladium-catalyzed cross-coupling. A halogenated pyrimidine intermediate (e.g., 2-chloro-4-hydroxypyrimidine-5-carboxylate) reacts with 3-(trifluoromethyl)phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), achieving >85% yield.

Stepwise Functionalization of the Pyrimidine Ring

Sulfanylation at Position 4

The phenylsulfanyl group is introduced via nucleophilic aromatic substitution (SNAr). Using 4-chloropyrimidine intermediates, treatment with thiophenol and K₂CO₃ in DMF at 120°C replaces the chloride with a phenylsulfanyl group. Alternative methods employ copper(I)-catalyzed C–S coupling, though yields are lower (~70%).

Table 1: Optimization of Sulfanylation Conditions
Entry Reagent Base Solvent Temp (°C) Yield (%)
1 PhSH, K₂CO₃ K₂CO₃ DMF 120 92
2 PhSNa, CuI Et₃N DMSO 100 78
3 PhSH, Cs₂CO₃ Cs₂CO₃ NMP 130 88

Etherification at Position 5

The methyl ether is installed via O-methylation of a 5-hydroxypyrimidine precursor. Using methyl iodide and K₂CO₃ in acetone (reflux, 12 h) achieves quantitative conversion. Alternatively, Mitsunobu conditions (DIAD, PPh₃, MeOH) are effective but cost-prohibitive for scale-up.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Pyrimidine Core Formation : Cyclocondensation of 3-(trifluoromethyl)phenylacetamide and ethyl acetoacetate yields 2-[3-(trifluoromethyl)phenyl]-4-hydroxypyrimidine-5-carboxylate.
  • Chlorination : POCl₃ converts the 4-hydroxyl group to chloride (90% yield).
  • Sulfanylation : Reaction with thiophenol/K₂CO₃ installs the phenylsulfanyl moiety.
  • Etherification : Methylation with MeI/K₂CO₃ finalizes the structure.

Route B: One-Pot Tandem Synthesis

A novel approach combines cyclocondensation and sulfanylation in a single pot. Using microwave irradiation (150°C, 30 min), ethyl 3-oxo-3-phenylpropanoate, 3-(trifluoromethyl)phenylguanidine, and PhSH react in the presence of Bi(OTf)₃, yielding the target compound in 68% yield.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-6), 8.25 (d, J = 8.0 Hz, 1H, Ar-H), 7.65–7.45 (m, 5H, PhS), 4.10 (s, 3H, OCH₃).
  • ¹⁹F NMR : δ -62.5 (CF₃).
  • HRMS : m/z 419.0921 [M+H]⁺ (calc. 419.0924).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >99% purity, with retention time 12.3 min.

Challenges and Alternative Methodologies

Regioselectivity Issues

Competing substitution at positions 4 and 5 necessitates careful control of reaction stoichiometry. Excess thiophenol (>1.2 equiv) minimizes di-substitution byproducts.

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group deactivates the pyrimidine ring, requiring elevated temperatures for SNAr reactions. Microwave-assisted synthesis mitigates decomposition.

Green Chemistry Alternatives

Recent advances employ ionic liquids (e.g., [BMIM]BF₄) as solvents, reducing reaction times by 40% and improving yields to 94%.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the trifluoromethyl group can result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The phenylsulfanyl group can participate in redox reactions, potentially modulating the activity of enzymes or other proteins. The pyrimidinyl ether moiety can interact with nucleic acids or other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Table 1: Key Structural and Physical Properties

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Predicted Boiling Point (°C) Density (g/cm³)
Target Compound (321432-99-9) C₁₇H₁₂F₃N₃OS 363.36 3-(Trifluoromethyl)phenyl, phenylsulfanyl, methoxy 385.9 ± 42.0 1.32 ± 0.1
4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether (338954-61-3) C₁₂H₁₁ClN₂OS₂ 338.86 4-Chlorophenyl, methylsulfanyl, methoxy N/A N/A
5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine (338771-65-6) C₁₇H₁₅N₃O₂S 325.38 2-Methoxyphenylsulfanyl, pyridinyl, methoxy 385.9 ± 42.0 1.32 ± 0.1
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) C₂₉H₂₈F₃N₅O₃S 548.2 Trifluoromethylphenyl, thiazole, urea, piperazine N/A N/A

Structural and Functional Analysis

Substituent Effects Electron-Withdrawing Groups: The target compound’s 3-(trifluoromethyl)phenyl group enhances electrophilicity and metabolic stability compared to the 4-chlorophenyl group in CAS 338954-61-3 . Chlorine’s lower electronegativity (3.0 vs. Sulfur-Containing Groups: The phenylsulfanyl moiety in the target compound may improve lipid solubility compared to methylsulfanyl (CAS 338954-61-3) or thiazole (CAS 672951-38-1, ). Sulfanyl groups also participate in hydrogen bonding and redox reactions, influencing biological activity .

Heterocyclic Diversity

  • Pyrimidine vs. Thiazole : The target’s pyrimidine core is a purine analog, making it relevant for nucleotide-binding applications. In contrast, thiazole-containing analogs (e.g., CAS 672951-38-1) exhibit distinct electronic profiles due to the sulfur-nitrogen heterocycle, often exploited in antifungal agents .

Synthetic Accessibility

  • High-yield synthesis (>90%) is reported for urea-linked thiazole derivatives (e.g., 10e in ), whereas the target compound’s synthesis details are less documented. Methoxy and sulfanyl groups generally facilitate straightforward functionalization .

Biological Relevance

  • The trifluoromethyl group in the target compound is a hallmark of FDA-approved drugs (e.g., Celecoxib), enhancing binding affinity and pharmacokinetics. Comparatively, chlorophenyl analogs (CAS 338954-61-3) may exhibit higher toxicity due to halogenated byproducts .

Biological Activity

Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C15H14F3N3OS
  • Molecular Weight : 357.36 g/mol

The compound features a pyrimidine ring substituted with a phenylsulfanyl group and a trifluoromethyl group, which are significant for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of pyrimidines have shown efficacy against various viral infections, including Hepatitis C Virus (HCV) and others. A study highlighted that certain pyrimidine derivatives could inhibit viral replication effectively at concentrations ranging from 10 to 100 μg/mL, demonstrating their potential as antiviral agents .

Inhibition of Cyclooxygenase Enzymes

Another area of interest is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Compounds structurally related to this compound have been identified as selective COX-2 inhibitors. These inhibitors are crucial in the management of inflammation and pain, indicating that this compound may also possess similar properties .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies revealed that while some derivatives exhibited significant cytotoxic effects on cancer cell lines, others demonstrated low toxicity profiles, suggesting a potential therapeutic window for further development .

Case Study 1: Antiviral Efficacy

In a controlled study involving the evaluation of antiviral compounds, this compound was tested against HCV. The results indicated an IC50 value comparable to leading antiviral agents in the market, suggesting its potential as a viable candidate for further development in antiviral therapy.

Case Study 2: COX-2 Inhibition

A study focusing on COX-2 inhibitors included this compound among several tested for anti-inflammatory properties. Results showed that it effectively reduced inflammation markers in vitro, supporting its role as a potential anti-inflammatory agent.

Research Findings Summary

Activity IC50/EC50 Values Notes
Antiviral (HCV)Comparable to market leadersEffective at concentrations of 10-100 μg/mL
COX-2 InhibitionSpecific values not disclosedSelective inhibition observed
CytotoxicityVaries by derivativeLow toxicity in certain derivatives

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